Mepronil

Descripción

Propiedades

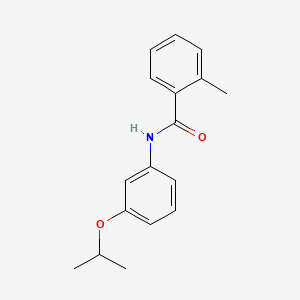

IUPAC Name |

2-methyl-N-(3-propan-2-yloxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(2)20-15-9-6-8-14(11-15)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTQJXQXJVLSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037565 | |

| Record name | Mepronil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55814-41-0 | |

| Record name | 3′-Isopropoxy-2-methylbenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55814-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepronil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055814410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepronil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 2-methyl-N-[3-(1-methylethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJK1MXY8DW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mepronil's Mechanism of Action in Rhizoctonia solani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mepronil, a carboxamide fungicide, effectively controls rice sheath blight caused by the necrotrophic fungus Rhizoctonia solani. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain. This guide provides an in-depth technical overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows. This compound targets Complex II (succinate-ubiquinone reductase), disrupting the fungus's cellular respiration and leading to a significant reduction in ATP production, ultimately causing fungal cell death.

Introduction

Rhizoctonia solani is a soil-borne pathogen with a wide host range, causing significant economic losses in various crops, most notably rice. Chemical control remains a primary strategy for managing this pathogen. This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide that has demonstrated significant efficacy against R. solani. Understanding the precise mechanism by which this compound exerts its antifungal activity is crucial for optimizing its use, managing potential resistance, and developing novel fungicides with similar modes of action. This document serves as a comprehensive technical resource on the molecular interactions and physiological consequences of this compound treatment in R. solani.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to specifically inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.

The Mitochondrial Electron Transport Chain

The mitochondrial electron transport chain is a series of protein complexes embedded in the inner mitochondrial membrane that are responsible for generating the bulk of the cell's ATP through oxidative phosphorylation.

Caption: this compound inhibits Complex II (Succinate Dehydrogenase), blocking electron flow from succinate.

Specific Target: Complex II

This compound acts as a potent and specific inhibitor of Complex II. By binding to this complex, it blocks the oxidation of succinate to fumarate, a key reaction in the Krebs cycle. This inhibition disrupts the flow of electrons to coenzyme Q (ubiquinone), thereby impeding the entire electron transport chain. The consequence of this disruption is a severe reduction in ATP synthesis, leading to energy depletion and ultimately, the death of the fungal hyphae. Research has shown that this compound inhibits the succinate reductase activity of Complex II.[1]

Quantitative Data on this compound Efficacy

The effectiveness of this compound against Rhizoctonia solani has been quantified through various in vitro studies. The following tables summarize key efficacy data.

Table 1: In Vitro Mycelial Growth Inhibition of R. solani by this compound

| Parameter | Value | Reference |

| Mean EC50 | 0.094 ± 0.02 mg/L | [1][2] |

| EC50 Range | 0.005 - 0.304 µg/mL | [3] |

EC50 (Effective Concentration 50%) is the concentration of a fungicide that causes a 50% reduction in the mycelial growth of a fungus.

Table 2: Inhibition of Succinate Dehydrogenase Activity in R. solani by this compound

| Parameter | Concentration | % Inhibition | Reference |

| I50 (Succinate-cytochrome c reductase) | 0.25 µM | 50% | [4] |

| Succinate-coenzyme Q10 reductase | 5 µM | 95% | [4] |

I50 (Inhibitory Concentration 50%) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound in R. solani.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is used to determine the EC50 value of a fungicide against a pathogen.

Caption: A standardized workflow for assessing the in vitro efficacy of fungicides.

Protocol Details:

-

Media and Fungicide Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. A stock solution of this compound is prepared in a solvent like dimethyl sulfoxide (DMSO).

-

Poisoned Media: The this compound stock solution is added to the molten PDA at various concentrations. A control set of plates containing only the solvent is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing R. solani culture is placed in the center of each PDA plate.

-

Incubation: The plates are incubated at a temperature conducive to fungal growth (e.g., 25-28°C) until the mycelial growth in the control plates reaches the edge.

-

Data Collection and Analysis: The diameter of the fungal colony is measured. The percentage of inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony in the control and T is the average diameter of the mycelial colony in the treatment. The EC50 value is then determined by probit analysis.

Mitochondrial Isolation from R. solani**

This is a generalized protocol adaptable for filamentous fungi like R. solani.

-

Mycelial Culture: Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth) for several days to obtain sufficient mycelial mass.

-

Harvesting and Protoplast Formation: Harvest the mycelia by filtration and wash with a buffer. Treat the mycelia with cell wall-lysing enzymes (e.g., a mixture of glucanase and chitinase) to generate protoplasts.

-

Homogenization: Gently homogenize the protoplasts in an ice-cold isolation buffer using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet cell debris and nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

-

-

Washing: Wash the mitochondrial pellet with the isolation buffer to remove contaminants.

-

Resuspension: Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent assays.

Succinate Dehydrogenase (SDH) Activity Assay

Caption: A workflow outlining the steps to measure the inhibitory effect of this compound on SDH activity.

Protocol Details:

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing the isolated mitochondria and a suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

-

Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of succinate.

-

Measurement: The activity of SDH is determined by monitoring the reduction of the electron acceptor over time, which can be measured as a decrease in absorbance at a specific wavelength using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each this compound concentration is determined. The IC50 value is then calculated from the dose-response curve.

Resistance to this compound

While this compound is an effective fungicide, the potential for resistance development in R. solani populations exists. Resistance to SDHIs is often associated with point mutations in the genes encoding the subunits of the SDH enzyme complex. These mutations can alter the binding site of the fungicide, reducing its inhibitory effect. Continuous monitoring of R. solani populations for shifts in sensitivity to this compound is essential for sustainable disease management. Interestingly, studies have shown that this compound-resistant mutants of R. solani may exhibit reduced pathogenicity and sclerotia production.[1]

Conclusion

This compound's mechanism of action in Rhizoctonia solani is well-defined, involving the specific inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This targeted disruption of cellular respiration leads to a potent fungicidal effect. The quantitative data on its efficacy and the detailed experimental protocols provided in this guide offer valuable resources for researchers and professionals in the field of mycology and fungicide development. A thorough understanding of this compound's mode of action is fundamental for its effective application in agriculture and for the development of next-generation fungicides to combat this important plant pathogen.

References

- 1. A Plate Competition Assay As a Quick Preliminary Assessment of Disease Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dl.ndl.go.jp [dl.ndl.go.jp]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique | Adhikari 1 | Field Crop [cropscipublisher.com]

An In-depth Technical Guide to the Mepronil Succinate Dehydrogenase Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronil is a benzanilide fungicide that effectively controls a range of fungal diseases, particularly those caused by Basidiomycetes like Rhizoctonia solani. Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. This guide provides a comprehensive overview of the this compound-succinate dehydrogenase inhibition pathway, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and visualizations of the key processes.

Introduction to this compound and Succinate Dehydrogenase

This compound is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[1] These fungicides target a highly conserved enzyme, succinate dehydrogenase, which plays a dual role in cellular metabolism. SDH is composed of four subunits (SdhA, SdhB, SdhC, and SdhD) and is embedded in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via ubiquinone (coenzyme Q). By inhibiting this enzyme, this compound disrupts the fungus's ability to produce ATP, leading to cellular energy depletion and ultimately, cell death.

The Succinate Dehydrogenase Inhibition Pathway by this compound

This compound's primary mechanism of action is the disruption of the electron flow at Complex II of the mitochondrial respiratory chain. It achieves this by binding to the quinone reduction site (Q-site) of the succinate dehydrogenase enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the site, thereby halting the transfer of electrons from the iron-sulfur clusters within the SdhB subunit to the quinone pool. The consequence of this blockage is the cessation of succinate-fueled respiration.

The inhibition kinetics of this compound on succinate dehydrogenase from Rhizoctonia solani have been characterized as noncompetitive or mixed-type. This suggests that this compound can bind to the enzyme whether or not the substrate (succinate) is bound, indicating a binding site distinct from the succinate-binding site in the SdhA subunit.

Quantitative Inhibitory Data

The efficacy of this compound as a succinate dehydrogenase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 value for this compound against the succinate dehydrogenase of a key target pathogen.

| Fungal Species | Inhibitor | IC50 (µg/mL) | Reference |

| Rhizoctonia solani | This compound | 0.005 - 0.304 | [2] |

| Rhizoctonia solani | Fluxapyroxad | 0.0101 - 0.1297 | [2] |

| Rhizoctonia solani | Boscalid | 0.05 - 8.65 | [2] |

Experimental Protocols

Isolation of Mitochondria from Rhizoctonia solani

A prerequisite for in vitro succinate dehydrogenase assays is the isolation of functional mitochondria from the target fungus.

Materials:

-

Rhizoctonia solani mycelia

-

Mitochondria Isolation Buffer: 0.44 M sucrose, 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% (w/v) bovine serum albumin (BSA), 1 mM phenylmethylsulfonyl fluoride (PMSF)

-

Glass beads (0.5 mm diameter)

-

Bead beater homogenizer

-

Refrigerated centrifuge

-

Potter-Elvehjem homogenizer with a Teflon pestle

Procedure:

-

Harvest fresh mycelia from a liquid culture by filtration.

-

Wash the mycelia with cold, sterile distilled water.

-

Suspend the mycelia in ice-cold Mitochondria Isolation Buffer.

-

Transfer the suspension to a bead beater tube with an equal volume of glass beads.

-

Homogenize the mycelia with short bursts (e.g., 30 seconds) followed by cooling on ice for 1-2 minutes. Repeat this cycle 5-7 times.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Carefully collect the supernatant and transfer it to a new centrifuge tube.

-

Centrifuge the supernatant at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet in a minimal volume of Mitochondria Isolation Buffer.

-

To further purify, the mitochondrial suspension can be subjected to a gentle homogenization using a Potter-Elvehjem homogenizer to break up any remaining clumps.

-

Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Succinate Dehydrogenase Activity Assay using DCPIP

This colorimetric assay measures the activity of succinate dehydrogenase by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor.

Materials:

-

Isolated mitochondria

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM KCN (to inhibit cytochrome c oxidase)

-

Substrate: 20 mM succinate

-

Electron Acceptor: 50 µM DCPIP

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, succinate, and DCPIP in a cuvette.

-

Add a specific amount of the isolated mitochondrial preparation (e.g., 50-100 µg of protein) to the cuvette.

-

To test the inhibitory effect of this compound, add the desired concentration of the this compound stock solution to the reaction mixture. For control experiments, add an equivalent volume of the solvent (e.g., DMSO).

-

Mix the contents of the cuvette thoroughly by gentle inversion.

-

Place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 600 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of decrease in absorbance is proportional to the succinate dehydrogenase activity.

-

Calculate the initial rate of the reaction (ΔA600/min).

-

To determine the IC50 value of this compound, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the this compound concentration.

Molecular Binding Mode of this compound

Molecular docking studies provide insights into the specific interactions between this compound and the quinone-binding site of the succinate dehydrogenase complex. This compound, with its benzanilide structure, is predicted to occupy the hydrophobic pocket of the Q-site. The binding is stabilized by a network of hydrophobic and potentially hydrogen-bonding interactions with key amino acid residues from the SdhB, SdhC, and SdhD subunits. This interaction physically prevents the much larger and more flexible ubiquinone molecule from accessing its binding site and accepting electrons, thus effectively inhibiting the enzyme.

Conclusion

This compound's efficacy as a fungicide stems from its targeted inhibition of the succinate dehydrogenase enzyme, a vital component of fungal cellular respiration. This in-depth guide has detailed the molecular pathway of this inhibition, provided quantitative data on its inhibitory effects, and outlined the necessary experimental protocols for its investigation. A thorough understanding of this mechanism is crucial for the continued development of effective disease management strategies and for addressing the potential for fungicide resistance. The provided methodologies and visualizations serve as a valuable resource for researchers and professionals in the field of agrochemical development and fungal biology.

References

Chemical properties and structure of Mepronil (CAS 55814-41-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronil (CAS 55814-41-0) is a benzanilide fungicide recognized for its efficacy against a range of fungal pathogens, primarily Basidiomycetes.[1] Its mode of action involves the specific inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, tailored for a technical audience. It includes a compilation of quantitative data, a description of its mechanism of action with a corresponding signaling pathway diagram, and an outline of experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

This compound, with the IUPAC name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide, is a white crystalline solid.[2][3] It is characterized by its low solubility in water and good solubility in various organic solvents.

Chemical Structure

The chemical structure of this compound consists of a 2-methylbenzoic acid moiety formally condensed with the amino group of 3-(isopropyloxy)aniline.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 55814-41-0 | [2] |

| Molecular Formula | C₁₇H₁₉NO₂ | [2] |

| Molecular Weight | 269.34 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 92-93 °C | |

| Water Solubility | 12.7 mg/L at 20°C | [3] |

| logP (Octanol-Water Partition Coefficient) | 3.7 | [2] |

| Vapor Pressure | 2.5 x 10⁻⁶ Pa at 20°C |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its role as a succinate dehydrogenase inhibitor (SDHI).[1][4] Succinate dehydrogenase (also known as Complex II) is a key enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular respiration: it oxidizes succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain.[5][6]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound competitively inhibits the binding of the natural substrate, ubiquinone.[7] This blockage disrupts the electron flow from succinate to coenzyme Q, thereby inhibiting ATP production and ultimately leading to fungal cell death.

Signaling Pathway of this compound's Action

The inhibition of succinate dehydrogenase by this compound initiates a cascade of events within the fungal cell's metabolic pathways. The following diagram illustrates the central role of SDH and the consequences of its inhibition by this compound.

Caption: Inhibition of Succinate Dehydrogenase by this compound.

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is synthesized through the condensation of 2-methylbenzoyl chloride with 3-isopropoxyaniline. A general experimental protocol is outlined below.

Materials:

-

2-methylbenzoic acid

-

Thionyl chloride

-

3-aminophenol

-

Isopropyl bromide

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Pyridine or other suitable base

Procedure:

Step 1: Synthesis of 2-methylbenzoyl chloride

-

Reflux a mixture of 2-methylbenzoic acid and an excess of thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-methylbenzoyl chloride.

Step 2: Synthesis of 3-isopropoxyaniline

-

Dissolve 3-aminophenol in a suitable solvent (e.g., ethanol or acetone).

-

Add a base such as sodium hydroxide or potassium carbonate.

-

Add isopropyl bromide dropwise to the mixture while stirring.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purify the resulting 3-isopropoxyaniline by distillation or chromatography.

Step 3: Synthesis of this compound

-

Dissolve 3-isopropoxyaniline in an anhydrous solvent (e.g., toluene or dichloromethane) containing a base (e.g., pyridine or triethylamine).

-

Cool the mixture in an ice bath.

-

Add a solution of 2-methylbenzoyl chloride in the same solvent dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water, dilute acid, and dilute base to remove unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Caption: General synthetic scheme for this compound.

Analytical Methodology

The quantification of this compound residues in various matrices is typically performed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

3.2.1. HPLC Method for this compound Analysis

A general HPLC method for the determination of this compound is outlined below. Method validation should be performed according to established guidelines.[7]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation:

-

Extraction: Extract the sample (e.g., soil, water, plant material) with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Cleanup: Use Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering matrix components.

-

Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

3.2.2. GC-MS Method for this compound Analysis

GC-MS provides high sensitivity and selectivity for the confirmation of this compound residues.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, ramp to 280 °C.

-

MS Conditions: Electron ionization (EI) mode, scanning a mass range of m/z 50-400.

-

Sample Preparation: Similar to the HPLC method, involving extraction and cleanup. Derivatization is generally not required for this compound.

Caption: Analytical workflow for this compound residue analysis.

Toxicology and Environmental Fate

Toxicological Profile

The acute toxicity of this compound is generally low to moderate in mammals. The following table summarizes available toxicological data.

| Parameter | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >10,000 mg/kg | [8] |

| LD₅₀ | Mouse | Oral | >10,000 mg/kg | [8] |

| LD₅₀ | Rat | Dermal | >10,000 mg/kg | [8] |

| LC₅₀ (4h) | Rat | Inhalation | >1.34 mg/L |

This compound is not considered to be mutagenic or carcinogenic.[1]

Metabolism and Environmental Fate

This compound undergoes metabolic transformation in plants and animals, as well as degradation in the environment.[9][10] The primary metabolic pathways include hydroxylation of the aromatic rings and cleavage of the amide bond.

In the environment, this compound is susceptible to photodegradation and microbial degradation.[9] The rate of degradation is influenced by factors such as soil type, temperature, and microbial activity.

Caption: Overview of this compound's transformation pathways.

Conclusion

This compound is an effective succinate dehydrogenase inhibiting fungicide with a well-defined mechanism of action. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and analytical methods. The presented information, including tabulated data and graphical representations of pathways, serves as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development. Further research into the detailed downstream effects of SDH inhibition and the development of more sustainable and targeted fungicidal agents remains an active area of investigation.

References

- 1. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 2. assets.greenbook.net [assets.greenbook.net]

- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. RTECS NUMBER-CV5581700-Chemical Toxicity Database [drugfuture.com]

- 9. dl.ndl.go.jp [dl.ndl.go.jp]

- 10. fsc.go.jp [fsc.go.jp]

Mepronil Fungicide: An In-depth Technical Guide on its Spectrum of Activity Against Basidiomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepronil, a succinate dehydrogenase inhibitor (SDHI) fungicide, exhibits a significant and selective spectrum of activity against a range of fungi within the phylum Basidiomycota. This technical guide provides a comprehensive overview of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its antifungal properties. By inhibiting Complex II of the mitochondrial respiratory chain, this compound disrupts the crucial process of cellular respiration in susceptible fungi, leading to growth inhibition and cell death. This document summarizes quantitative data on this compound's activity, details experimental protocols for its assessment, and visualizes its mode of action through signaling pathway and workflow diagrams.

Introduction

This compound is a systemic fungicide widely used in agriculture to control diseases caused by pathogenic fungi, particularly those belonging to the Basidiomycota phylum. Its targeted mode of action as a succinate dehydrogenase inhibitor (SDHI) makes it an effective tool in integrated pest management strategies. Understanding the specific spectrum of activity and the underlying molecular mechanisms is crucial for its optimal use and for the development of new antifungal agents. This guide aims to provide a detailed technical resource for researchers and professionals working in mycology, plant pathology, and fungicide development.

Spectrum of Activity and Efficacy

This compound has demonstrated notable efficacy against various Basidiomycetes, with a particularly strong activity against Rhizoctonia solani, the causal agent of sheath blight in rice and root rot in various other crops. The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the fungicide that inhibits 50% of the fungal growth.

Table 1: In Vitro Efficacy of this compound Against Rhizoctonia solani

| Isolate Origin | Mean EC50 (mg/L) | Reference |

| Rice (China) | 0.094 ± 0.02 | [1] |

Note: The available literature primarily focuses on the activity of this compound against Rhizoctonia solani. Comprehensive quantitative data for a wider range of Basidiomycetes is limited in the reviewed sources.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration and energy production.

The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. This compound acts by binding to the ubiquinone-binding site (Qp site) of the complex, which is located at the interface of the SDHB, SDHC, and SDHD subunits. This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the entire respiratory chain. The disruption of ATP synthesis ultimately leads to fungal cell death.

Mechanism of this compound's inhibition of the mitochondrial electron transport chain.

Experimental Protocols

The in vitro efficacy of this compound against Basidiomycetes is commonly determined using the "poisoned food technique." This method involves assessing the mycelial growth of the fungus on a nutrient medium amended with the fungicide at various concentrations.

Poisoned Food Technique for EC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of the mycelial growth of a target Basidiomycete.

Materials:

-

Pure culture of the target Basidiomycete fungus

-

Potato Dextrose Agar (PDA) or other suitable nutrient medium

-

This compound stock solution of known concentration

-

Sterile Petri dishes (90 mm diameter)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

-

Sterile water

-

Micropipettes

Procedure:

-

Preparation of Fungicide-Amended Media:

-

Prepare a series of dilutions of the this compound stock solution to achieve the desired final concentrations in the agar medium (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

-

Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

-

Add the appropriate volume of each this compound dilution to separate flasks of molten PDA to achieve the target concentrations. Also, prepare a control set of PDA without any fungicide.

-

Gently swirl the flasks to ensure homogenous mixing of the fungicide.

-

Pour approximately 20 mL of the fungicide-amended and control PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, cut mycelial plugs from the actively growing margin of a 5-7 day old culture of the target fungus.

-

Aseptically place one mycelial plug in the center of each fungicide-amended and control Petri dish.

-

-

Incubation:

-

Incubate the inoculated plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where:

-

DC = Average diameter of the colony in the control plate

-

DT = Average diameter of the colony in the treated plate

-

-

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the EC50 value by performing a probit or logistic regression analysis of the dose-response data.

-

Experimental workflow for the poisoned food technique.

Molecular Interactions and Binding Site

While the general mechanism of SDHI fungicides is well-understood, the precise molecular interactions of this compound within the ubiquinone-binding pocket of the SDH complex are a subject of ongoing research. Molecular docking studies suggest that this compound binds to the Qp site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues in the SDHB, SDHC, and SDHD subunits.[3] These interactions stabilize the fungicide within the binding pocket, preventing the natural substrate, ubiquinone, from binding and accepting electrons. The specific amino acid residues involved in the binding can vary between different fungal species, which may contribute to the observed differences in sensitivity to this compound.

Conclusion

This compound is a potent and selective fungicide against a range of Basidiomycetes, with its primary mode of action being the inhibition of the succinate dehydrogenase enzyme complex. Its efficacy, particularly against economically important pathogens like Rhizoctonia solani, makes it a valuable tool in agriculture. Further research into the broader spectrum of its activity against other Basidiomycetes and a more detailed understanding of its molecular interactions with the target enzyme will be beneficial for optimizing its use and for the rational design of new and improved SDHI fungicides. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other antifungal compounds.

References

Solubility of Mepronil in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepronil (3'-isopropoxy-2-methylbenzanilide) is a benzanilide fungicide effective against a range of plant pathogenic fungi. Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of this compound is crucial for developing stable formulations, optimizing delivery systems, and conducting toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in different organic solvents, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility assessment.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents has been reported, although much of the publicly available data is from sources that have not been independently verified. The following table summarizes the available quantitative data for the solubility of this compound at a specified temperature. It is critical for researchers to independently verify these values for their specific applications.

| Organic Solvent | Temperature (°C) | Solubility (mg/L) | Source |

| Acetone | 20 | 380,000 | --INVALID-LINK--[1] |

| Methanol | 20 | 380,000 | --INVALID-LINK--[1] |

| Toluene | 20 | 160,000 | --INVALID-LINK-- |

| n-Hexane | 20 | 1,370 | --INVALID-LINK-- |

| Chloroform | Not Specified | Slightly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | Not Specified |

| Acetonitrile | Not Specified | Soluble | Implied by commercial availability of solutions |

Note: The data from the AERU database is marked as "unverified data of known source" and should be treated with caution. The identical high solubility values for acetone and methanol are particularly noteworthy and may warrant further investigation.

Experimental Protocols for Solubility Determination

A precise and reproducible methodology is essential for determining the solubility of this compound. The following protocols are based on established methods for solubility determination of agrochemicals and other organic compounds, such as the shake-flask method, and can be adapted for this compound.

Saturated Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3][4]

Materials:

-

This compound (analytical standard, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass flasks or vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. The excess solid should be visually apparent to ensure saturation.

-

Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 20°C, 25°C, or 37°C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Subsequently, centrifuge the samples at a high speed (e.g., 5000 rpm for 15 minutes) to further separate the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid phase. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in g/L or mg/mL.

Analytical Method for Quantification of this compound

A validated analytical method is crucial for the accurate quantification of this compound in the prepared solutions.

High-Performance Liquid Chromatography (HPLC) Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV detector set at a wavelength where this compound exhibits maximum absorbance (this needs to be determined by scanning a standard solution, but a starting point could be around 254 nm).

-

Quantification: Prepare a series of standard solutions of this compound in the solvent of interest and generate a calibration curve by plotting peak area against concentration.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination of this compound.

Logical Relationship of Solvent Polarity and this compound Solubility

Caption: Relationship between solvent polarity and the reported solubility of this compound.

References

An In-depth Technical Guide to Mepronil: Discovery, History, and Mechanism of a Benzanilide Fungicide

This technical guide provides a comprehensive overview of the benzanilide fungicide Mepronil, intended for researchers, scientists, and professionals in drug development. The document details its historical context, chemical synthesis, mechanism of action, fungicidal efficacy, and the experimental protocols used for its evaluation.

Introduction and Historical Context

This compound (IUPAC name: 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide) is a systemic fungicide belonging to the benzanilide chemical class.[1][2] Its development marked a significant step in the evolution of Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides targeting fungal respiration.

Chemical Synthesis

This compound is synthesized through a formal condensation reaction. The process involves the reaction of 2-methylbenzoic acid with 3-(ispropyloxy)aniline.[1][2] This reaction forms an amide bond, linking the benzoyl group to the anilide group, resulting in the final this compound molecule.

Mode of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of the enzyme succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain (ETC).[7][8]

3.1. The Role of Complex II in Fungal Respiration

Complex II is a crucial enzyme complex embedded in the inner mitochondrial membrane that participates in both the Krebs cycle and the ETC.[9][10] Its primary functions are:

-

Krebs Cycle: It catalyzes the oxidation of succinate to fumarate.[9]

-

Electron Transport Chain: It transfers electrons from succinate to the ubiquinone (Q) pool, which then shuttles them to Complex III.[1][11]

Unlike Complexes I, III, and IV, Complex II does not directly pump protons across the inner mitochondrial membrane.[9][12] However, by feeding electrons into the ETC, it is essential for the overall process of oxidative phosphorylation and ATP synthesis that powers cellular activities.

3.2. Mechanism of Inhibition

SDHI fungicides, including this compound, function by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[13][14] This binding action physically blocks the transfer of electrons from the iron-sulfur clusters within the SDHB subunit to ubiquinone.[14] The interruption of this electron flow effectively halts the entire respiratory chain, leading to a rapid depletion of cellular ATP and ultimately causing fungal cell death. The action site of this compound is specifically within the Complex II region of the electron transport system.[15]

Fungicidal Spectrum and Efficacy

This compound is particularly effective against fungal pathogens within the phylum Basidiomycota. Its primary applications include the control of:

The efficacy of a fungicide is often quantified by its EC₅₀ value—the concentration that inhibits 50% of fungal growth.

| Fungal Pathogen | Common Disease | Mean EC₅₀ Value (mg/L) |

| Rhizoctonia solani | Rice Sheath Blight | 0.094 (± 0.02)[16][17] |

Data derived from a 2006-2008 study of 200 isolates from China.

Experimental Protocols: Fungicide Efficacy Testing

The in vitro efficacy of this compound and other fungicides is commonly determined using a mycelial growth inhibition assay, often referred to as the "poisoned food technique" or "amended medium assay".[18]

5.1. Detailed Methodology

-

Media Preparation: A suitable culture medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: The stock solution is used to create a series of dilutions. These dilutions are then added to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1.0, 10, 100 mg/L). A control set is prepared with the solvent alone.

-

Plating: The fungicide-amended and control media are poured into sterile Petri plates and allowed to solidify.

-

Inoculation: A mycelial plug (typically 3-5 mm in diameter) is taken from the leading edge of an actively growing culture of the target fungus (e.g., R. solani) and placed, mycelium-side down, in the center of each plate.[18]

-

Incubation: The plates are incubated at a controlled temperature (e.g., 24-28°C) in the dark for a specified period (e.g., 48-72 hours).[18]

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

-

Calculation: The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth on the control plates.

-

EC₅₀ Determination: The inhibition data is plotted against the logarithm of the fungicide concentration. A dose-response curve is fitted to the data using regression analysis to calculate the EC₅₀ value.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C17H19NO2 | CID 41632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]

- 5. sts.kahaku.go.jp [sts.kahaku.go.jp]

- 6. Agrochemical Products (Active Ingredients)âKumiai Chemical Industry [kumiai-chem.co.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An evolving view of complex II—noncanonical complexes, megacomplexes, respiration, signaling, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Mitochondrial Targets in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drwoeller.substack.com [drwoeller.substack.com]

- 13. researchgate.net [researchgate.net]

- 14. ndsu.edu [ndsu.edu]

- 15. dl.ndl.go.jp [dl.ndl.go.jp]

- 16. Characterization of sensitivity of Rhizoctonia solani, causing rice sheath blight, to this compound and boscalid [agris.fao.org]

- 17. researchgate.net [researchgate.net]

- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 19. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Properties of Mepronil Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Mepronil powder, a benzanilide-based fungicide. The information is compiled to support research, development, and scientific understanding of this compound.

Chemical Identity and Structure

This compound is the common name for the chemical compound with the IUPAC name 2-methyl-N-(3-propan-2-yloxyphenyl)benzamide.[1] It belongs to the class of benzamides and is classified as a succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2]

Molecular Structure:

References

Methodological & Application

Mepronil Seed Treatment for Vegetable Crops: Application Notes and Protocols

For Research, Scientific, and Drug Development Professionals

Introduction

Mepronil is a systemic fungicide belonging to the benzanilide class of chemicals. Its primary mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, disrupting energy production and leading to fungal cell death. This compound exhibits specific efficacy against Basidiomycete fungi, making it a targeted option for managing diseases caused by pathogens such as Rhizoctonia solani, a common soil-borne pathogen responsible for damping-off and root rot in a variety of vegetable crops. Seed treatment with this compound aims to protect the seed and emerging seedling from these early-stage diseases, promoting healthy stand establishment.

Disclaimer: The following application notes and protocols are based on the known properties of this compound and general principles of fungicide seed treatment. Specific quantitative data on the efficacy and application rates of this compound for vegetable seed treatment are not extensively available in the public domain. Therefore, the provided protocols are intended as a framework for research and development purposes. It is imperative to conduct small-scale trials to determine optimal application rates and efficacy for specific vegetable crops and target pathogens.

Mode of Action of this compound

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SQR), a key component of the mitochondrial electron transport chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a cessation of ATP production and ultimately, fungal cell death.

Caption: this compound's mode of action targeting Complex II in the fungal respiratory chain.

Application Methods for Seed Treatment

Several methods can be employed for treating vegetable seeds with this compound. The choice of method depends on the scale of treatment, seed type, and available equipment.

-

Dust Application: This is a simple method suitable for small seed lots. A powdered formulation of this compound is mixed with the seeds in a closed container until the seeds are evenly coated.

-

Slurry Treatment: A slurry is created by mixing a wettable powder or liquid formulation of this compound with a small amount of water. The seeds are then mixed with the slurry until uniformly coated and subsequently dried.

-

Film Coating: This industrial method involves applying a polymer-based film containing this compound to the seeds. This technique provides a more uniform and durable coating, reduces dust-off, and allows for the inclusion of other treatments like insecticides or micronutrients.

-

Pelleting: Small or irregularly shaped seeds can be pelleted to create a uniform size and shape for easier planting. This compound can be incorporated into the pelleting material.

Caption: Overview of this compound seed treatment application methods.

Quantitative Data Summary

As previously stated, specific quantitative data for this compound seed treatment on vegetable crops is limited in publicly available literature. The following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: In Vitro Efficacy of this compound Against Seed-Borne Pathogens of Vegetable Crops

| Target Pathogen | Vegetable Crop | This compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC50 (µg/mL) |

| Rhizoctonia solani | Cucumber | [Data Point] | [Data Point] | [Data Point] |

| Rhizoctonia solani | Tomato | [Data Point] | [Data Point] | [Data Point] |

| Rhizoctonia solani | Pepper | [Data Point] | [Data Point] | [Data Point] |

| Fusarium oxysporum | [Vegetable] | [Data Point] | [Data Point] | [Data Point] |

| Pythium spp. | [Vegetable] | [Data Point] | [Data Point] | [Data Point] |

Table 2: Greenhouse/Field Efficacy of this compound Seed Treatment on Vegetable Crops

| Vegetable Crop | Target Disease | This compound Application Rate (g a.i./kg seed) | Disease Incidence Reduction (%) | Emergence Rate (%) | Plant Vigor (1-5 scale) | Yield Increase (%) |

| Cucumber | Damping-off (R. solani) | [Data Point] | [Data Point] | [Data Point] | [Data Point] | [Data Point] |

| Tomato | Damping-off (R. solani) | [Data Point] | [Data Point] | [Data Point] | [Data Point] | [Data Point] |

| Pepper | Damping-off (R. solani) | [Data Point] | [Data Point] | [Data Point] | [Data Point] | [Data Point] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound seed treatment for vegetable crops.

Protocol for In Vitro Fungicide Efficacy Testing

Objective: To determine the in vitro efficacy of this compound against target seed-borne fungal pathogens of vegetable crops.

Materials:

-

Pure cultures of target fungi (e.g., Rhizoctonia solani, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA)

-

Technical grade this compound

-

Sterile distilled water

-

Sterile Petri dishes (90 mm)

-

Cork borer (5 mm)

-

Incubator

Methodology:

-

Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, DMSO) and make serial dilutions.

-

Add the appropriate volume of this compound solution to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).

-

Pour the amended PDA into sterile Petri dishes and allow to solidify. A control set with no fungicide should also be prepared.

-

-

Inoculation:

-

From the margin of a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

-

Place the mycelial plug, mycelial side down, in the center of each PDA plate (both amended and control).

-

-

Incubation:

-

Incubate the plates at 25 ± 2°C in the dark.

-

-

Data Collection:

-

Measure the radial mycelial growth of the fungus in two perpendicular directions daily until the fungus in the control plate reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(C - T) / C] x 100

-

Where C = average radial growth in the control plate and T = average radial growth in the treated plate.

-

-

-

Data Analysis:

-

Determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) value by probit analysis.

-

Caption: Workflow for in vitro fungicide efficacy testing.

Protocol for Greenhouse Efficacy Trial

Objective: To evaluate the efficacy of this compound seed treatment in controlling damping-off of a specific vegetable crop under controlled greenhouse conditions.

Materials:

-

Vegetable seeds (e.g., cucumber, tomato, pepper)

-

This compound formulation for seed treatment

-

Sterilized potting mix

-

Pots or trays

-

Inoculum of the target pathogen (e.g., Rhizoctonia solani grown on a sand-cornmeal medium)

-

Greenhouse with controlled temperature and humidity

Methodology:

-

Seed Treatment:

-

Treat the vegetable seeds with this compound at different application rates (e.g., 0.5, 1.0, 2.0 g a.i./kg seed) using a laboratory-scale seed treater or by manually mixing to ensure uniform coating.

-

Include an untreated control group.

-

-

Soil Inoculation:

-

Thoroughly mix the inoculum of the target pathogen with the sterilized potting mix at a predetermined concentration to ensure uniform disease pressure.

-

-

Sowing:

-

Sow a fixed number of treated and untreated seeds (e.g., 25 seeds) in each pot or tray filled with the inoculated potting mix.

-

Maintain appropriate soil moisture for seed germination and disease development.

-

-

Experimental Design:

-

Use a completely randomized design (CRD) with at least four replications for each treatment.

-

-

Incubation:

-

Maintain the pots/trays in a greenhouse with conditions favorable for both plant growth and disease development.

-

-

Data Collection:

-

Record the percentage of seed germination/emergence at 7 and 14 days after sowing.

-

Count the number of pre- and post-emergence damping-off seedlings at regular intervals.

-

Calculate the disease incidence (%) for each treatment.

-

Assess plant vigor using a rating scale (e.g., 1 = very poor, 5 = excellent).

-

Measure shoot and root length and dry weight at the end of the experiment (e.g., 28 days after sowing).

-

-

Data Analysis:

-

Analyze the data using Analysis of Variance (ANOVA) and compare treatment means using a suitable post-hoc test (e.g., Tukey's HSD).

-

Caption: Workflow for a greenhouse efficacy trial of this compound seed treatment.

Conclusion

This compound, with its specific mode of action against Basidiomycete fungi, holds potential as a valuable tool for managing seed and soil-borne diseases in vegetable crops. The provided application notes and experimental protocols offer a foundational framework for researchers and drug development professionals to systematically evaluate its efficacy. Further research is crucial to establish optimal application rates, assess performance against a broader spectrum of vegetable pathogens, and to generate the quantitative data necessary for its effective and safe implementation in vegetable production systems.

Application Note: Gas Chromatographic Analysis of Mepronil Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepronil is a benzanilide fungicide used to control a range of plant pathogenic fungi. Its presence in agricultural commodities is regulated, necessitating sensitive and reliable analytical methods for residue monitoring. This application note details a robust method for the determination of this compound residues in various food matrices using gas chromatography-mass spectrometry (GC-MS). The described protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, ensuring high-throughput and accurate quantification.

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of this compound residues.

Sample Preparation (QuEChERS Method)

-

Homogenization: A representative 10-15 g sample of the food commodity (e.g., rice, fruits, vegetables) is homogenized using a high-speed blender. For dry samples, addition of a small amount of water may be necessary to achieve a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Seal the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA). The choice of sorbent may be optimized depending on the matrix.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer an aliquot of the cleaned supernatant into a GC vial.

-

The extract is now ready for GC-MS analysis.

-

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer. The following conditions have been found suitable for the analysis of this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature 70°C, hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, finally ramp at 8°C/min to 280°C and hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

Data Presentation

Quantitative analysis of this compound is achieved by monitoring specific ions. The retention time and characteristic mass transitions for this compound are provided below.

Table 2: this compound Retention Time and Mass Spectrometric Parameters

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 16.45 | 269.14 | 119.06 | 210.11 |

Method validation should be performed to determine the performance characteristics of this analytical method in the laboratory. The following table presents typical validation parameters for pesticide residue analysis in a rice matrix.[1]

Table 3: Method Validation Data for Pesticide Residue Analysis in Rice[1]

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Recovery | 97.5% - 102.1% |

| Limit of Detection (LOD) | < 10 ng/g |

| Limit of Quantification (LOQ) | < 25 ng/g |

| Repeatability (RSD) | 0.7% - 19.8% |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the this compound residue analysis protocol.

Caption: Experimental workflow for this compound residue analysis.

Conclusion

The described gas chromatography method provides a reliable and sensitive approach for the determination of this compound residues in various food matrices. The use of the QuEChERS sample preparation protocol allows for high sample throughput while maintaining good accuracy and precision. This application note serves as a comprehensive guide for researchers and scientists involved in food safety and pesticide residue analysis.

References

Application Notes and Protocols for Studying Fungal Succinate Dehydrogenase Using Mepronil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain, is a crucial enzyme in fungal respiration and energy metabolism. It links the tricarboxylic acid (TCA) cycle with the electron transport chain by catalyzing the oxidation of succinate to fumarate. Due to its essential role, SDH is a prime target for the development of fungicides. Mepronil is a carboxamide fungicide that specifically inhibits SDH, making it a valuable tool for studying the function, regulation, and inhibition of this enzyme in various fungal species.[1][2]

These application notes provide detailed protocols and data for researchers utilizing this compound to investigate fungal SDH. The information is intended to guide experimental design, execution, and data interpretation in the fields of mycology, drug discovery, and agricultural science.

Mechanism of Action of this compound

This compound acts as a succinate dehydrogenase inhibitor (SDHI). It binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[1] This inhibition disrupts the electron transport chain, leading to a halt in cellular respiration and a subsequent depletion of ATP, ultimately causing fungal cell death. The primary action of this compound is the inhibition of succinate dehydrogenase.[3]

Data Presentation

The following tables summarize the inhibitory activity of this compound against various fungal species and their succinate dehydrogenase enzymes. This data can be used as a reference for selecting appropriate concentrations for in vitro and in planta experiments.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal Mycelial Growth

| Fungal Species | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | 0.005 - 0.304 | [4] |

Table 2: Inhibitory Activity of this compound against Fungal Succinate Dehydrogenase (SDH)

| Fungal Species | IC50 (µg/mL) | Notes | Reference |

| Rhizoctonia solani | 0.300 | This value is for a closely related SDHI, SYP-32497, and is provided for comparison. | [4] |

Table 3: Resistance Factors of this compound in Puccinia horiana

| SdhC Mutation | Resistance Factor | Reference |

| I88F | 3 - 10 | [5][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific fungal species and experimental conditions.

Protocol for Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia, a prerequisite for in vitro SDH activity assays.

Materials:

-

Fungal mycelia

-

Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) bovine serum albumin)

-

Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Mortar and pestle or bead beater

-

Refrigerated centrifuge

-

Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

-

Harvest fresh fungal mycelia by filtration.

-

Wash the mycelia with distilled water and then with grinding buffer.

-

Grind the mycelia in a pre-chilled mortar and pestle with acid-washed sand or use a bead beater with glass beads until a homogenous paste is formed.

-

Suspend the homogenate in grinding buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

-

Store the isolated mitochondria on ice and use them for assays as soon as possible.

Protocol for Succinate-DCPIP Reductase Assay

This colorimetric assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).

Materials:

-

Isolated fungal mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN)

-

Succinate solution (substrate)

-

DCPIP solution (electron acceptor)

-

This compound stock solution (in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

-

To determine the effect of this compound, add various concentrations of the inhibitor to the respective wells. Include a solvent control (e.g., DMSO).

-

Initiate the reaction by adding the succinate solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

-

The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein) and the percent inhibition by this compound.

-

For IC50 determination, plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve.

Protocol for Measuring Fungal Respiration

This protocol measures the effect of this compound on the overall respiratory activity of intact fungal cells or isolated mitochondria using an oxygen electrode.

Materials:

-

Intact fungal cells or isolated mitochondria

-

Respiration buffer (e.g., a buffered medium suitable for the specific fungus)

-

Substrate for respiration (e.g., glucose for whole cells, succinate for isolated mitochondria)

-

This compound stock solution

-

Clark-type oxygen electrode or other oxygen sensing system

Procedure:

-

Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Add the respiration buffer to the electrode chamber and allow it to equilibrate to the desired temperature.

-

Add the fungal cells or isolated mitochondria to the chamber and record the basal rate of oxygen consumption.

-

Add the respiratory substrate to initiate maximal respiration and record the rate.

-

Inject a known concentration of this compound into the chamber and record the change in the rate of oxygen consumption.

-

The inhibitory effect of this compound on respiration can be quantified by comparing the rates before and after the addition of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts and procedures related to the study of this compound and fungal SDH.

Caption: Mechanism of this compound action on the fungal respiratory chain.

Caption: Experimental workflow for the succinate-DCPIP reductase assay.

Caption: Downstream signaling consequences of SDH inhibition by this compound.

Interpretation of Results and Troubleshooting

-

Variability in Sensitivity: Different fungal species and even strains within the same species can exhibit varying sensitivity to this compound. This can be due to differences in the SDH enzyme structure, uptake of the fungicide, or the presence of resistance mechanisms.

-

Troubleshooting the SDH Assay:

-

Low Activity: Ensure mitochondria are freshly prepared and kept on ice. Check the integrity of the mitochondrial preparation. Verify the concentrations of all reagents.

-

High Background: Run a control reaction without the substrate (succinate) to measure any non-specific reduction of DCPIP.

-

Precipitation of this compound: Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect enzyme activity or cause precipitation of the inhibitor.

-

-

Limitations: While this compound is a specific inhibitor of SDH, it is important to consider potential off-target effects, especially at high concentrations. The development of resistance to SDHIs through mutations in the SDH gene is a known phenomenon and should be considered when interpreting results from field isolates.[1]

Conclusion

This compound is a powerful tool for the in-depth study of fungal succinate dehydrogenase. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the biochemical and physiological roles of SDH in fungi, as well as to screen for and characterize new antifungal compounds. By understanding the mechanism of action of this compound and its effects on fungal physiology, scientists can contribute to the development of more effective and sustainable strategies for controlling fungal diseases.

References

- 1. ndsu.edu [ndsu.edu]

- 2. js.ugd.edu.mk [js.ugd.edu.mk]

- 3. Probing Metabolic Requirements for Fungal Virulence — Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubcompare.ai [pubcompare.ai]